molecular formula C17H18BrN3O2 B3470842 MFCD04064561

MFCD04064561

Cat. No.: B3470842
M. Wt: 376.2 g/mol
InChI Key: UNEKPHIUEYJURD-UHFFFAOYSA-N
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Description

MFCD04064561 is a chemical compound distinguished by its unique structural and physicochemical properties. Based on comparative analyses, this compound likely belongs to the class of aromatic boronic acids or heterocyclic derivatives, given its MDL identifier alignment with compounds such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646) and related substances . These compounds typically exhibit moderate solubility in polar solvents and are utilized in cross-coupling reactions, pharmaceutical intermediates, and materials science applications.

Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-12-6-8-21(9-7-12)17-15(10-19)20-16(23-17)11-22-14-4-2-13(18)3-5-14/h2-5,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEKPHIUEYJURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD04064561 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents under controlled temperatures and pressures to achieve the desired compound. Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity.

Chemical Reactions Analysis

MFCD04064561 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD04064561 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on cellular processes and its use in drug development. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD04064561 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Boronic acid derivatives (e.g., 1046861-20-4) share high similarity due to their reactive boron centers, enabling Suzuki-Miyaura coupling .
  • Halogenated analogs (e.g., 1761-61-1) exhibit enhanced electrophilicity, impacting solubility and reactivity .

Physicochemical Properties

Critical properties of this compound and analogs are compared below:

Property 1046861-20-4 1761-61-1 905306-69-6 56469-02-4
Solubility (mg/mL) 0.24 0.687 Highly soluble 1.12
LogP (XLOGP3) 2.15 1.98 0.78 1.64
TPSA (Ų) 40.46 37.30 45.10 43.60
GI Absorption High Moderate High Low

Insights :

  • This compound likely has moderate lipophilicity (LogP ~1.5–2.5), balancing membrane permeability and aqueous solubility .

Trends :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) achieves high yields but requires stringent anhydrous conditions .

Implications :

  • This compound’s halogenated analogs may exhibit CNS activity due to BBB penetration .
  • Low bioavailability scores (≤0.55) suggest need for prodrug strategies or formulation optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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